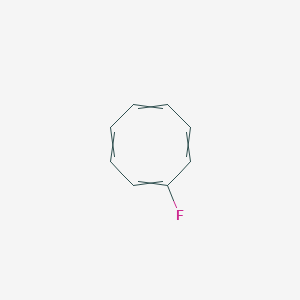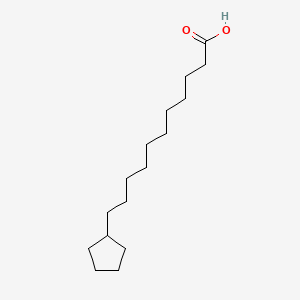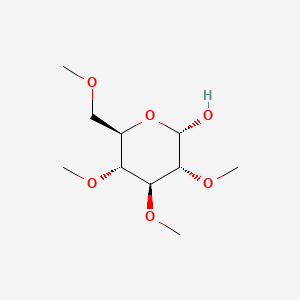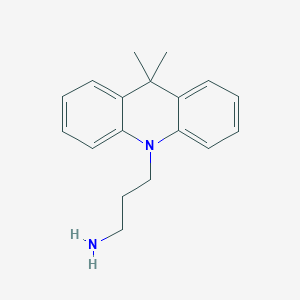![molecular formula C13H20ClNO2 B14742034 Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- CAS No. 5414-70-0](/img/structure/B14742034.png)
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is a chemical compound that features a complex structure with both ethanol and benzylamine functionalities. This compound is notable for its unique combination of a tert-butyl group, a chlorine atom, and a hydroxyl group attached to a benzylamine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- typically involves the reaction of 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored and controlled to ensure consistent quality and high yield. Purification steps such as distillation or crystallization may be employed to isolate the final product.
化学反应分析
Types of Reactions
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
科学研究应用
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and chlorine substituents can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.
相似化合物的比较
Similar Compounds
Ethanol, 2-[(5-tert-butyl-2-hydroxybenzyl)amino]-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethanol, 2-[(3-chloro-2-hydroxybenzyl)amino]-: Lacks the tert-butyl group, which may influence its lipophilicity and membrane permeability.
Ethanol, 2-[(5-tert-butyl-3-chloro-2-methoxybenzyl)amino]-: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
5414-70-0 |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC 名称 |
4-tert-butyl-2-chloro-6-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C13H20ClNO2/c1-13(2,3)10-6-9(8-15-4-5-16)12(17)11(14)7-10/h6-7,15-17H,4-5,8H2,1-3H3 |
InChI 键 |
FOJIEXPSXCEXKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)


![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)

![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)




